molecular formula C15H13N3O2S2 B2616344 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886917-44-8

2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2616344
CAS No.: 886917-44-8
M. Wt: 331.41
InChI Key: KTWJEBYDHITNSB-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research, particularly for its potential as a multi-target kinase inhibitor. Its molecular architecture incorporates two privileged heterocyclic scaffolds: a 1,3,4-oxadiazole ring and a thiophene ring, which are widely recognized for their role in conferring potent biological activity and favorable pharmacokinetic properties [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343652/]. The benzamide core, substituted with an ethylthio group, further enhances its ability to interact with diverse enzymatic targets. This compound is primarily investigated for its role in modulating key signaling pathways involved in oncogenesis and inflammatory diseases. Researchers are exploring its efficacy against a range of kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases, which are often dysregulated in cancers [https://www.ncbi.nlm.nih.gov/books/NBK539718/]. The specific inhibition of these kinases can lead to the induction of apoptosis and the suppression of tumor cell proliferation and metastasis. Furthermore, the structural motif suggests potential applications in developing novel therapeutic agents for conditions driven by aberrant kinase activity, such as rheumatoid arthritis and other proliferative disorders. Its value to the research community lies in its use as a key chemical probe for validating new biological targets and as a promising lead compound for the rational design of next-generation targeted therapies.

Properties

IUPAC Name

2-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-2-21-11-7-4-3-6-10(11)13(19)16-15-18-17-14(20-15)12-8-5-9-22-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWJEBYDHITNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the ethylthio group: This step involves the substitution of a suitable leaving group with an ethylthio group, often using reagents such as ethylthiol and a base.

    Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole-thiophene intermediate with a benzoyl chloride derivative under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced with other nucleophiles under suitable conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, often using catalysts or specific reaction conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, bases, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step chemical reactions that integrate thiophene derivatives and oxadiazole moieties. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), confirming the presence of functional groups essential for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to oxadiazoles. For instance, a series of oxadiazole derivatives were evaluated for their activity against the dengue virus. These studies demonstrated that certain analogues exhibited significant inhibition of viral polymerase activity, suggesting that this compound could serve as a lead compound in developing antiviral agents targeting similar pathways .

Anticancer Properties

The anticancer properties of oxadiazole derivatives have also been extensively researched. Compounds containing the oxadiazole ring have shown promising results against various cancer cell lines, including glioblastoma and lung cancer models. In vitro studies indicated that these compounds could induce apoptosis in cancer cells by disrupting cellular mechanisms . The potential for this compound to act as an anticancer agent is supported by its structural similarity to known active compounds.

Antimicrobial Activity

In addition to antiviral and anticancer properties, compounds with thiophene and oxadiazole functionalities have demonstrated antimicrobial effects against various bacterial strains. Research has indicated that these compounds can inhibit the growth of pathogenic bacteria, making them candidates for further investigation in antimicrobial drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and oxadiazole rings can significantly influence biological activity. For instance:

ModificationEffect on Activity
Substitution on the thiophene ringAlters binding affinity to biological targets
Variations in ethylthio groupModulates solubility and bioavailability
Changes in benzamide structureImpacts overall pharmacokinetics

These insights facilitate the design of more potent derivatives with enhanced therapeutic profiles.

Case Study 1: Antiviral Screening

In a high-throughput screening study focused on dengue virus inhibitors, several oxadiazole derivatives were synthesized and tested for their ability to inhibit viral replication. The most effective compounds exhibited submicromolar activity against all four dengue virus serotypes . This study underscores the potential of structurally related compounds like this compound in antiviral therapy.

Case Study 2: Anticancer Evaluation

A series of newly synthesized oxadiazoles were evaluated for their cytotoxic effects on glioblastoma cell lines. Results indicated that certain modifications led to a significant increase in apoptosis rates compared to control groups . This highlights how structural variations can enhance anticancer efficacy.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Antiviral Potential: The ethylthio group’s lipophilicity may enhance cellular uptake, as seen in methylthio-containing derivatives with potent antiviral activity .
  • Enzyme Inhibition : Analogues with sulfur-containing groups (e.g., sulfonyl in 6a) show strong interactions with catalytic residues, suggesting the target compound could be optimized for kinase or hydrolase targets .
  • Antifungal Activity : Thiophene-substituted oxadiazoles (e.g., LMM11) demonstrate that heterocycle choice directly impacts efficacy against fungal pathogens .

Biological Activity

The compound 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, known for its diverse biological activities including anticancer, antiviral, and antibacterial properties. This article aims to explore the biological activities associated with this compound, supported by relevant data and case studies.

The chemical structure of the compound can be summarized as follows:

PropertyValue
Chemical Formula C₁₂H₁₆N₄OS
Molecular Weight 264.35 g/mol
IUPAC Name This compound
CAS Number Not specified

Biological Activity Overview

Research into the biological activity of oxadiazole derivatives has shown promising results in various therapeutic areas. The specific activities of this compound include:

Anticancer Activity

Several studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays revealed that oxadiazole compounds can inhibit the growth of cancer cells such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC₅₀ values for these compounds often range from 0.37 µM to 0.95 µM, indicating potent activity compared to standard drugs like sorafenib (IC₅₀ = 7.91 µM) .
  • Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest at the sub-G1 phase, which was confirmed by flow cytometry analyses .

Antiviral Activity

Oxadiazole derivatives have also been investigated for their antiviral properties:

  • Dengue Virus Inhibition : A series of oxadiazoles were identified as inhibitors of dengue virus polymerase, showing submicromolar activity against all four dengue virus serotypes .
  • Mechanistic Insights : The antiviral activity is attributed to their ability to interfere with viral replication processes, making them potential candidates for further development against viral infections.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Anticancer Properties : A study synthesized various oxadiazole derivatives and evaluated their effects on different cancer cell lines. Compounds with similar structural motifs exhibited IC₅₀ values significantly lower than established chemotherapeutics .
  • Antiviral Evaluation : Research focused on synthesizing and evaluating 3-phenyl-5-(E)-2-(thiophen-2-yl)ethenyl derivatives showed promising antiviral activity against dengue virus clinical isolates .

Data Summary

The following table summarizes key findings regarding the biological activities of oxadiazole derivatives:

Activity TypeCell Line/PathogenIC₅₀ Value (µM)Reference
AnticancerMCF7 (breast cancer)0.37
AnticancerHepG2 (liver cancer)0.73
AntiviralDengue Virus<1.0
AnticancerA549 (lung cancer)0.95

Q & A

Q. What are the common synthetic routes for 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole core via cyclization of thiophene-2-carboxylic acid hydrazide with cyanogen bromide or other cyclizing agents .
  • Step 2 : Coupling the oxadiazole intermediate with a benzamide derivative. For example, 3-(ethylthio)benzoyl chloride can be reacted with the oxadiazole-2-amine under basic conditions (e.g., pyridine or NaH in THF) .
  • Optimization : Yields (e.g., 60% in ) depend on stoichiometry, solvent choice (e.g., dry THF), and catalysts. Adjusting reaction time, temperature, and purification methods (e.g., recrystallization vs. column chromatography) can improve efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity by identifying protons and carbons in the oxadiazole, thiophene, and ethylthio groups .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% in ) using reverse-phase columns and UV detection .
  • Infrared (IR) Spectroscopy : Detects functional groups like amide C=O stretches and thiophene C-S bonds .

Q. What initial biological screening assays are recommended to evaluate its antimicrobial or antitumor potential?

  • Antimicrobial : Broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
  • Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like carbonic anhydrase II (hCA II) or fungal CYP51 to assess binding affinity .

Advanced Questions

Q. How can researchers design experiments to analyze the structure-activity relationships (SAR) of substituents on the oxadiazole and thiophene rings?

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl, methoxy) at the thiophene 5-position or benzamide para/meta positions .
  • Biological Testing : Compare IC50_{50} or MIC values across analogs to identify critical functional groups. For example, shows substituent position (e.g., nitro vs. methyl groups) significantly impacts antiviral activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like hCA II .

Q. What methodologies are employed to investigate the compound’s interaction with target enzymes like carbonic anhydrase II (hCA II)?

  • In Silico Docking : Generate 3D protein-ligand complexes (e.g., PDB ID: 5NY3) to identify key interactions (e.g., hydrogen bonds with Thr199 or hydrophobic contacts with Val121) .
  • Crystallography : Co-crystallize the compound with hCA II to resolve binding conformations (as done for VNI derivatives in fungal CYP51 studies) .
  • Kinetic Assays : Measure enzyme inhibition constants (KiK_i) using stopped-flow spectrofluorimetry .

Q. How should contradictory data regarding biological activity or synthetic yields be systematically addressed in research?

  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., solvent purity, inert atmosphere) .
  • Meta-Analysis : Compare datasets across studies to identify outliers. For example, lower yields in (24–37%) vs. (60%) may arise from differing coupling reagents or purification methods .
  • Dose-Response Validation : Confirm biological activity with orthogonal assays (e.g., SPR for binding affinity alongside cell viability tests) .

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